

Spectroscopic Profile of 2-Chloro-4-iodopyridine: A Technical Guide

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Compound of Interest

Compound Name: 2-Chloro-4-iodopyridine

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This technical guide provides an in-depth overview of the spectroscopic properties of **2-Chloro-4-iodopyridine**, a key intermediate in organic synthesis. The document collates available data on its nuclear magnetic resonance (NMR), mass spectrometry (MS), and other spectroscopic characteristics, presenting them in a structured format for easy reference and comparison. Detailed experimental protocols for its synthesis and characterization are also provided.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for **2-Chloro-4-iodopyridine**, a compound with the molecular formula C_5H_3ClIN and a molecular weight of 239.44 g/mol. [\[1\]](#)[\[2\]](#)[\[3\]](#)

Table 1: 1H NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
8.07	Doublet (d)	5.3	H-6
7.76	Doublet (d)	1.1	H-3
7.59	Doublet of Doublets (dd)	5.0, 0.11	H-5

Solvent: CDCl₃[\[4\]](#)

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)	Assignment
151.7	C-2
149.6	C-6
133.0	C-5
131.5	C-3
106.6	C-4 (ipso-carbon attached to iodine)

Solvent: CDCl₃[\[4\]](#)

Table 3: Mass Spectrometry Data

Technique	m/z	Interpretation
EI-MS	240	[M+1] ⁺

[\[4\]](#)

Table 4: Physical and Other Properties

Property	Value
Melting Point	42-43 °C [3] [4] [5]
Appearance	Off-white to light yellow crystals or crystalline flakes [3] [4]
Solubility	Chloroform, Ethyl Acetate [4]

Experimental Protocols

The following section details the experimental procedures for the synthesis and characterization of **2-Chloro-4-iodopyridine**.

Synthesis of 2-Chloro-4-iodopyridine

A general procedure for the synthesis of **2-chloro-4-iodopyridine** involves the reaction of 2-chloro-3-iodopyridine with lithium diisopropylamide (LDA), followed by an aqueous workup.^[4]

Materials:

- 2-chloro-3-iodopyridine (12 g, 50 mmol)^[4]
- Tetrahydrofuran (THF), anhydrous (120 mL)^[4]
- Diisopropylamine (7 mL, 50 mmol)^[4]
- n-butyllithium (1.6 M in hexane, 31.25 mL, 50 mmol)^[4]
- Water (20 mL)^[4]
- Ether (200 mL)^[4]
- Magnesium sulfate^[4]
- Silica gel for column chromatography^[4]
- Eluent: Ethyl acetate/heptane (8/2)^[4]

Procedure:

- A solution of lithium diisopropylamide (LDA) is prepared in a flame-dried, three-necked flask under a nitrogen atmosphere by adding n-butyllithium (31.25 mL, 50 mmol) to a solution of diisopropylamine (7 mL, 50 mmol) in anhydrous THF (100 mL) at -78°C.^[4]
- A solution of 2-chloro-3-iodopyridine (12 g, 50 mmol) in THF (20 mL) is then added slowly to the freshly prepared LDA solution at -78°C.^[4]
- The reaction mixture is stirred at -78°C for 3 hours.^[4]
- The reaction is quenched by the addition of water (20 mL).^[4]
- The mixture is extracted with ether (2 x 100 mL).^[4]

- The combined organic layers are dried over magnesium sulfate, filtered, and concentrated under reduced pressure at 20°C.[4]
- The resulting crude product is purified by silica gel column chromatography using an eluent of ethyl acetate/heptane (8/2) to yield **2-chloro-4-iodopyridine** as light yellow needle-like crystals.[4]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

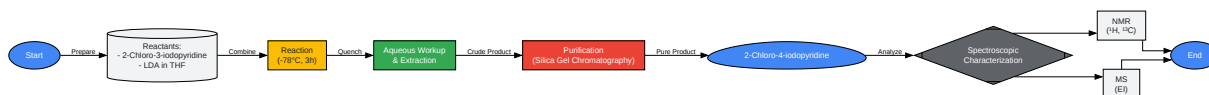
- Sample Preparation: A small amount of the purified **2-Chloro-4-iodopyridine** is dissolved in deuterated chloroform (CDCl_3).
- ^1H NMR Spectroscopy: The ^1H NMR spectrum is recorded on an NMR spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- ^{13}C NMR Spectroscopy: The ^{13}C NMR spectrum is recorded on the same instrument, with chemical shifts also referenced to TMS.

Mass Spectrometry (MS):

- Sample Introduction: The sample is introduced into the mass spectrometer.
- Ionization: Electron Ionization (EI) is used to generate charged fragments.
- Analysis: The mass-to-charge ratio (m/z) of the ions is determined. The observation of a peak at m/z 240 corresponds to the $[\text{M}+1]^+$ ion of **2-Chloro-4-iodopyridine**.[4]

Experimental Workflow Visualization

The following diagram illustrates the workflow for the synthesis and characterization of **2-Chloro-4-iodopyridine**.



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Caption: Synthesis and characterization workflow for **2-Chloro-4-iodopyridine**.

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